2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione
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Overview
Description
The molecule “2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione” is an important compound that has attracted significant attention in the scientific research community . It consists of 19 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .
Synthesis Analysis
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .Molecular Structure Analysis
The molecular formula of “this compound” is C20H19NO4. The molecular weight is 337.375.Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .Physical and Chemical Properties Analysis
The molecule “this compound” has a molecular weight of 337.375.Scientific Research Applications
Synthesis and Chemical Properties
- The reaction of 1,2-indanedione with 3,5-dimethoxyaniline produces several products, including 2,2'-bis(3,5-dimethoxyphenyl-amino)[3,3'-biindene]-1,1'-dione, and its diastereomers, revealing the compound's versatility in generating diverse chemical structures (Taylor, Carroll, & Joullié, 1999).
Biological Evaluation
- Novel indane-1,3-dione derivatives, including 2-substituted variants, have been synthesized and investigated for anticoagulant properties, demonstrating potential therapeutic applications (Mitka, Kowalski, Pawelec, & Majka, 2009).
- Certain derivatives of indane-1,3-diones have been found effective as anticoagulants, dyes, polymerization modifiers, and rodenticides, indicating a broad spectrum of applications (Čižmáriková, Kráľová, & Hrnčiar, 2000).
Synthesis of Novel Compounds
- Synthesis of novel compounds from indane-1,3-dione derivatives has been explored, leading to the creation of structurally diverse molecules, underscoring the compound's utility in synthetic chemistry (Pigot, Brunel, & Dumur, 2022).
Mechanism of Action
Target of Action
It’s worth noting that a related compound, 3,4-dimethoxyphenethylamine (dmpea), has been reported to have some activity as a monoamine oxidase inhibitor .
Mode of Action
Given its structural similarity to dmpea, it may also act as a monoamine oxidase inhibitor . This would involve the compound binding to the enzyme monoamine oxidase, preventing it from breaking down monoamine neurotransmitters and thereby increasing their availability.
Biochemical Pathways
If it acts similarly to dmpea, it could affect the metabolic pathways of monoamine neurotransmitters .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved .
Future Directions
While specific future directions for “2-((((3,4-Dimethoxyphenyl)methyl)amino)ethylidene)indane-1,3-dione” were not found in the search results, it’s worth noting that indane-1,3-dione, a related compound, is a versatile building block used in numerous applications . This suggests that “this compound” could potentially have a wide range of applications in the future.
Properties
IUPAC Name |
2-[N-[(3,4-dimethoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12(18-19(22)14-6-4-5-7-15(14)20(18)23)21-11-13-8-9-16(24-2)17(10-13)25-3/h4-10,22H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUCRULQKYKHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC(=C(C=C1)OC)OC)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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